N-benzyl-2-[2-(4-chloro-3-methylphenoxy)ethoxy]-N-methylethanamine;oxalic acid
Overview
Description
N-benzyl-2-[2-(4-chloro-3-methylphenoxy)ethoxy]-N-methylethanamine;oxalic acid is a useful research compound. Its molecular formula is C21H26ClNO6 and its molecular weight is 423.9 g/mol. The purity is usually 95%.
The exact mass of the compound N-benzyl-2-[2-(4-chloro-3-methylphenoxy)ethoxy]-N-methylethanamine oxalate is 423.1448652 g/mol and the complexity rating of the compound is 381. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
High-Performance Liquid Chromatography (HPLC) Applications
The study by Poklis et al. (2014) exemplifies the use of high-performance liquid chromatography with tandem mass spectrometry (HPLC-MS/MS) for the detection and quantification of psychoactive substances in biological specimens. Although the specific compound of interest is not mentioned, this methodology could potentially be applied to analyze "N-benzyl-2-[2-(4-chloro-3-methylphenoxy)ethoxy]-N-methylethanamine oxalate" in research settings, especially in toxicological analyses or pharmacokinetic studies Poklis, J., Nanco, C. R., Troendle, M., Wolf, C., & Poklis, A. (2014).
Enzymatic Catalysis and Organic Synthesis
Miller, V. P., Tschirret-Guth, R., & Ortiz de Montellano, P. (1995) investigated the enzymatic catalysis of benzylic hydroxylation by chloroperoxidase, highlighting the enzyme's selective oxidation capabilities. Although "N-benzyl-2-[2-(4-chloro-3-methylphenoxy)ethoxy]-N-methylethanamine oxalate" is not directly studied, such enzymatic processes could be relevant for its synthesis or modification, offering insights into bio-catalytic applications and chemical transformations Miller, V. P., Tschirret-Guth, R., & Ortiz de Montellano, P. (1995).
Chemical Synthesis and Esterification Techniques
Tummatorn, J., Albiniak, P. A., & Dudley, G. (2007) demonstrate the synthesis of benzyl esters using 2-benzyloxy-1-methylpyridinium triflate, providing a method that could be applicable to the esterification of similar compounds or the modification of "N-benzyl-2-[2-(4-chloro-3-methylphenoxy)ethoxy]-N-methylethanamine oxalate" for research purposes Tummatorn, J., Albiniak, P. A., & Dudley, G. (2007).
Analytical Chemistry and Liquid Crystals
Naikwadi, K., Panse, D. G., Bapat, B., & Ghatge, B. (1980) explored liquid crystals for their use as stationary phases in gas-liquid chromatography, a technique that could potentially be adapted for the separation and analysis of complex mixtures containing "N-benzyl-2-[2-(4-chloro-3-methylphenoxy)ethoxy]-N-methylethanamine oxalate" or its derivatives Naikwadi, K., Panse, D. G., Bapat, B., & Ghatge, B. (1980).
Properties
IUPAC Name |
N-benzyl-2-[2-(4-chloro-3-methylphenoxy)ethoxy]-N-methylethanamine;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24ClNO2.C2H2O4/c1-16-14-18(8-9-19(16)20)23-13-12-22-11-10-21(2)15-17-6-4-3-5-7-17;3-1(4)2(5)6/h3-9,14H,10-13,15H2,1-2H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCSPKUCFZWVMCE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCCOCCN(C)CC2=CC=CC=C2)Cl.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClNO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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